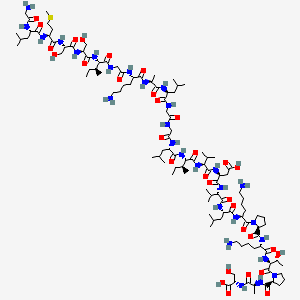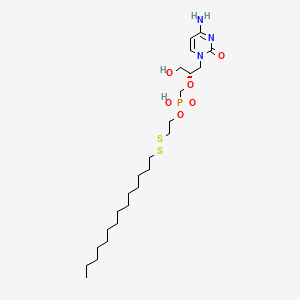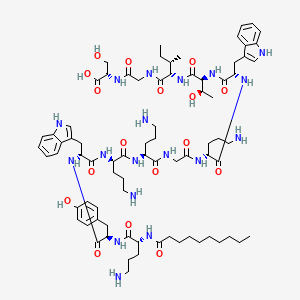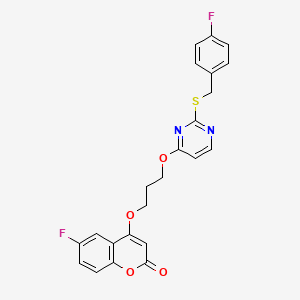
Flt3-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3-IN-25 is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. Mutations in FLT3 are associated with poor prognosis in AML patients. This compound is designed to inhibit the activity of FLT3, thereby reducing the proliferation of cancerous cells and improving patient outcomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-25 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure that the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Flt3-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents onto the molecule, potentially altering its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance or diminish the compound’s activity .
Applications De Recherche Scientifique
Flt3-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FLT3 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for the treatment of AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of diagnostic assays and screening platforms for FLT3 inhibitors
Mécanisme D'action
Flt3-IN-25 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound reduces the growth and survival of cancerous cells .
Comparaison Avec Des Composés Similaires
Flt3-IN-25 can be compared with other FLT3 inhibitors, such as gilteritinib and quizartinib. While all these compounds target the FLT3 receptor, they may differ in their binding affinities, selectivity profiles, and resistance mechanisms. This compound is unique in its specific binding mode and its ability to overcome certain resistance mutations that limit the efficacy of other inhibitors .
List of Similar Compounds
- Gilteritinib
- Quizartinib
- Midostaurin
- Sorafenib
- Crenolanib
Propriétés
Formule moléculaire |
C21H22N6O |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2R,6S)-2,6-dimethyl-4-[3-[4-(1H-pyrazol-4-yl)phenyl]imidazo[1,2-b]pyridazin-6-yl]morpholine |
InChI |
InChI=1S/C21H22N6O/c1-14-12-26(13-15(2)28-14)21-8-7-20-22-11-19(27(20)25-21)17-5-3-16(4-6-17)18-9-23-24-10-18/h3-11,14-15H,12-13H2,1-2H3,(H,23,24)/t14-,15+ |
Clé InChI |
BNQSFKFJBWGCHB-GASCZTMLSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2 |
SMILES canonique |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


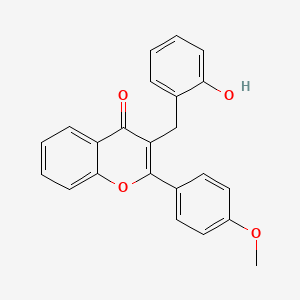
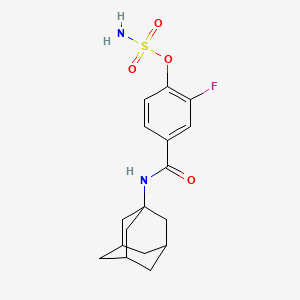
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
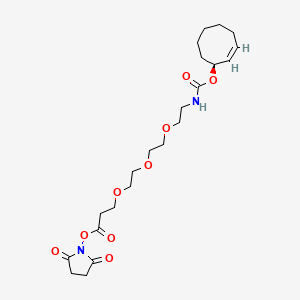

![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
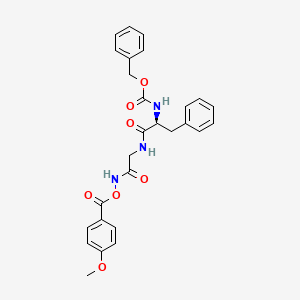
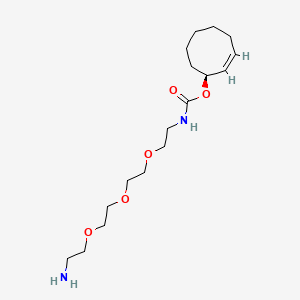

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
